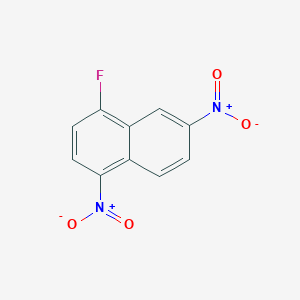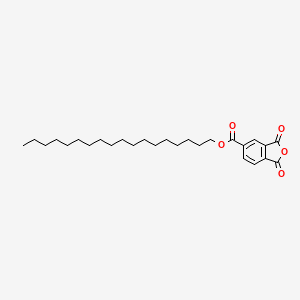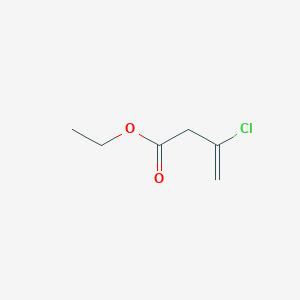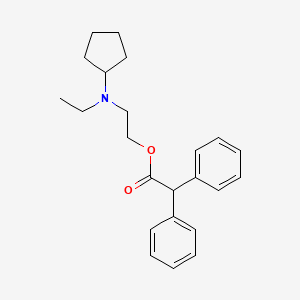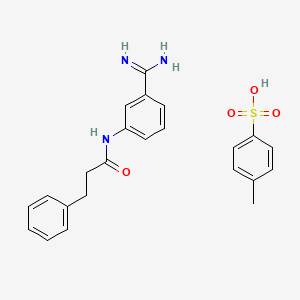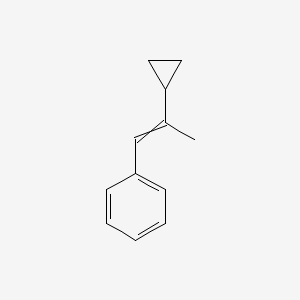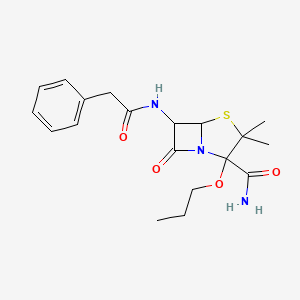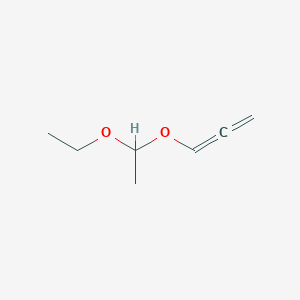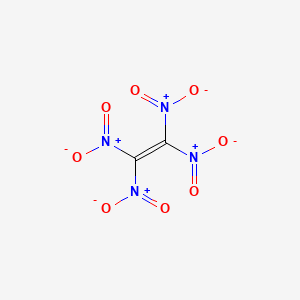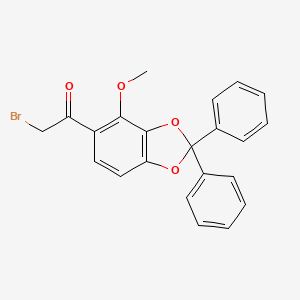![molecular formula C14H14N2O2 B14710253 Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- CAS No. 15096-06-7](/img/structure/B14710253.png)
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors. This specific compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is typically synthesized through an azo-coupling reaction. This reaction involves the coupling of a diazonium salt with an aromatic compound. In this case, the synthesis can be achieved by reacting 2-methoxybenzenediazonium tetrafluoroborate with 4-methylphenol in an appropriate solvent such as acetonitrile at elevated temperatures . The reaction progress is often monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of azo compounds, including Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the preparation of diazonium salts under controlled conditions, followed by their coupling with phenolic compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the phenolic group.
Oxidation and Reduction: The azo group (N=N) can be reduced to form corresponding amines, and the phenolic group can undergo oxidation to form quinones.
Coupling Reactions: The compound can further react with other diazonium salts to form more complex azo compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc dust in acidic conditions are employed.
Major Products Formed
Electrophilic Substitution: Products include nitro-phenol derivatives.
Oxidation: Products include quinones.
Reduction: Products include corresponding amines.
Aplicaciones Científicas De Investigación
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azo compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- primarily involves its interaction with biological molecules through its azo group. The azo group can undergo reduction to form amines, which can then interact with various molecular targets. The phenolic group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- can be compared with other similar azo compounds such as:
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Similar in structure but with additional methoxy groups, leading to different chemical properties and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another azo compound with different substituents, affecting its reactivity and use in various applications.
The uniqueness of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
15096-06-7 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-[(2-methoxyphenyl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C14H14N2O2/c1-10-7-8-13(17)12(9-10)16-15-11-5-3-4-6-14(11)18-2/h3-9,17H,1-2H3 |
Clave InChI |
NGKLXCVKOHCAII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


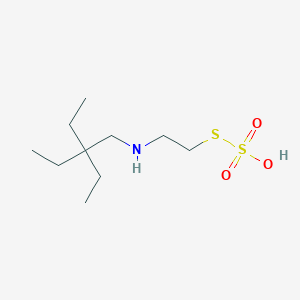
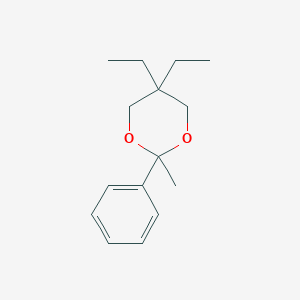
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
